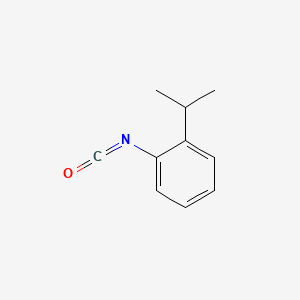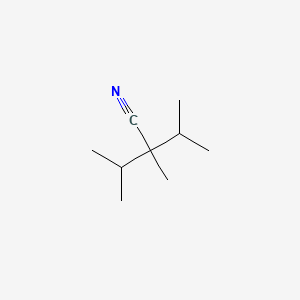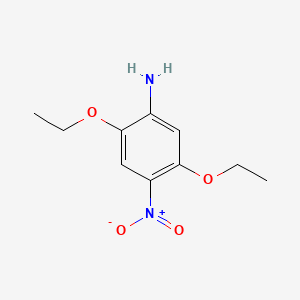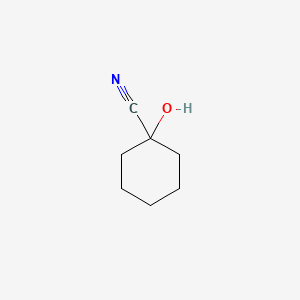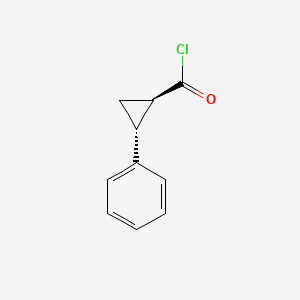
4-Bromo-1-(4-fluorophenyl)-1H-pyrazole
Overview
Description
4-Bromo-1-(4-fluorophenyl)-1H-pyrazole is a derivative of the pyrazole class of compounds, which are characterized by a 5-membered ring containing two nitrogen atoms opposite each other. The compound features a bromine atom and a fluorophenyl group attached to the pyrazole ring, which can significantly influence its chemical and physical properties, as well as its potential applications in various fields such as pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the construction of the pyrazole ring followed by the introduction of substituents at specific positions on the ring. While the provided papers do not directly describe the synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole, they do provide insights into similar compounds. For instance, the synthesis of related antipyrine derivatives with bromo and chloro substituents has been reported to yield good results and involves spectroscopic characterization . Another related compound, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, was synthesized through a multi-step process including nitration, chlorination, N-alkylation, reduction, and condensation . These methods could potentially be adapted for the synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often investigated using X-ray diffraction, vibrational spectroscopy, and computational methods such as density functional theory (DFT). For example, the molecular structure and vibrational frequencies of a related compound were investigated using both experimental and theoretical methods, and the results were found to be in agreement with XRD data . The crystal structure of another derivative, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, was determined by X-ray diffraction analysis . These studies provide valuable information on the geometry and electronic structure of pyrazole derivatives, which can be relevant for understanding 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be influenced by the presence of substituents on the ring. The papers discuss various chemical reactions involving pyrazole derivatives, such as the methylation of a hydroxyl group in the presence of sodium hydride and methyl iodide . Additionally, the photophysical properties of pyrazoline fluorophores, which are structurally related to pyrazoles, were studied, and their photoinduced electron-transfer thermodynamics were estimated . These studies can shed light on the types of chemical reactions that 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are often characterized by their spectroscopic and photophysical behavior. For instance, the solvatochromic behavior of a pyrazole derivative was studied, and its emission spectrum was recorded in various solvents, indicating how solvent polarity affects its photophysical properties . The vibrational and electronic absorption spectra of another derivative were measured, and the molecule's stability was analyzed using hyperconjugative interactions and charge delocalization . These findings are relevant for understanding the properties of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole, as substituents can have a significant impact on these characteristics.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-1-(4-fluorophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIFXEHOEQLJIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650526 | |
| Record name | 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957062-56-5 | |
| Record name | 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Bromo-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1294201.png)

